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Compound of Interest

Compound Name: Mcl1-IN-14

cat. No.: 813429098

This technical guide provides an in-depth overview of Mcl1-IN-14, a potent inhibitor of the
Myeloid Cell Leukemia 1 (Mcl-1) protein. This document is intended for researchers, scientists,
and drug development professionals interested in the therapeutic potential of targeting Mcl-1 in
oncology and other relevant fields.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2
(Bcl-2) family of proteins. It plays a pivotal role in regulating the intrinsic pathway of apoptosis
by sequestering pro-apoptotic proteins like Bak and Bax. Overexpression of Mcl-1 is a hallmark
of various human cancers and is frequently associated with tumor progression and resistance
to conventional therapies. Consequently, the development of small molecule inhibitors that
directly target Mcl-1, such as Mcl1-IN-14, represents a promising therapeutic strategy.

Mcl1-IN-14, also referred to as Mcl-1 inhibitor 14, has emerged as a significant research tool
for investigating the function of Mcl-1 and for exploring its potential as a drug target.

Chemical and Physical Properties

While a specific CAS number for Mcl1-IN-14 is not readily available in public databases, it is
identified as "Mcl-1 inhibitor 14" by several chemical suppliers. For a related compound, Mcl-1
Inhibitor II, the CAS number is 315698-17-0.[1] Researchers are advised to confirm the specific
identity of the compound with their chosen supplier.

Suppliers:
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» AbMole BioScience[2]

e MedChemExpress

Biological Activity and Data Presentation

Mcl1-IN-14 is a highly potent inhibitor of Mcl-1. The following table summarizes key quantitative

data for Mcl1-IN-14 and other relevant Mcl-1 inhibitors for comparative purposes.

Compound Target Assay Type Value Reference
Mcl1-IN-14 Mcl-1 Ki 0.018 nM [2]
Mcl-1 Inhibitor Mcl-1/Bim )

] ) Ki (no serum) 0.051 pM [3]
(Amgen) interaction
Mcl-1 Inhibitor Mcl-1/Bim

] ) IC50 (no serum) 0.31 pM [3]
(Amgen) interaction
Mcl-1 Inhibitor OPM-2 cell

o IC50 (no serum) 11.538 nM [3]

(Amgen) viability
A-1210477 Mcl-1 Ki 0.45 nM [4]
AZD5991

Mcl-1 IC50 0.72 nM [5]
(Ra)-7)
AZD5991 .

Mcl-1 Ki 200 pM [5]
(Ra)-7)
Mcl-1 Inhibitor 1l Mcl-1 binding IC50 310 nM [1]

Murine
Mcl-1 Inhibitor Il Lymphoma GI50 300 nM [1]

(MCI1-1780)

Mechanism of Action and Signhaling Pathways

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological

conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from

oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Mcl-1 inhibitors,
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including Mcl1-IN-14, function by binding to the BH3-binding groove of Mcl-1, thereby
displacing Bak and Bax. This liberation of pro-apoptotic proteins leads to mitochondrial outer
membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation

of the caspase cascade, culminating in programmed cell death.

The expression and stability of Mcl-1 are tightly regulated by various signaling pathways. Pro-
survival pathways such as the PI3K/AKT pathway can promote Mcl-1 stability, while stress-
activated pathways involving JNK and GSK3 can lead to its degradation.[6]
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Mechanism of Action of Mcl1-IN-14
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Mechanism of Mcl1-IN-14 Action and Regulation.

Experimental Protocols
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This section provides generalized protocols for assays commonly used to characterize Mcl-1
inhibitors. Specific details may need to be optimized based on the cell line and experimental
conditions.

In Vitro Binding Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1.

Objective: To determine the Ki or IC50 of Mcl1-IN-14 for the Mcl-1 protein.

Materials:

e Recombinant human Mcl-1 protein

 Biotinylated BH3 peptide (e.g., from Bim)

o Europium-labeled streptavidin (donor fluorophore)

» Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His) (acceptor fluorophore)
o Assay buffer (e.g., PBS with 0.05% Tween-20)

e Mcl1-IN-14 (serial dilutions)

¢ Microplate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of Mcl1-IN-14 in assay buffer.

In a microplate, add the recombinant Mcl-1 protein, biotinylated BH3 peptide, and the test
compound (Mcl1-IN-14) or vehicle control.

Incubate at room temperature to allow for binding equilibrium.

Add the europium-labeled streptavidin and APC-labeled antibody.
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Incubate in the dark at room temperature.

Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at
615 nm and 665 nm).

The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio
indicates displacement of the BH3 peptide by the inhibitor.

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model
to determine the IC50.
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TR-FRET Assay Workflow
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Workflow for a TR-FRET based binding assay.
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Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of ATP, which
is an indicator of metabolically active cells.

Objective: To determine the G150 or IC50 of Mcl1-IN-14 on cancer cell lines.

Materials:

Mcl-1-dependent cancer cell line (e.g., OPM-2)

o Complete cell culture medium

e Mcl1-IN-14 (serial dilutions)

o 96-well or 384-well opaque-walled multiwell plates
o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer

Procedure:

o Seed cells at an appropriate density in a multiwell plate and allow them to attach overnight
(for adherent cells).

o Treat the cells with serial dilutions of Mcl1-IN-14 or vehicle control.

¢ Incubate for a predetermined period (e.g., 72 hours).

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
e Mix the contents to induce cell lysis.

e Incubate at room temperature to stabilize the luminescent signal.

e Measure luminescence using a luminometer.
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» Plot the luminescence signal against the inhibitor concentration and fit the data to determine
the GI50/1C50.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the
apoptotic pathway.

Objective: To confirm that cell death induced by Mcl1-IN-14 is due to apoptosis.
Materials:

o Cancer cell line of interest

o Complete cell culture medium

e Mcl1-IN-14

o Caspase-Glo® 3/7 Assay kit

e Luminometer

Procedure:

Seed cells in a multiwell plate.

o Treat cells with Mcl1-IN-14 at various concentrations and for different time points.
o Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

e Add the Caspase-Glo® 3/7 reagent to each well.

e Mix and incubate at room temperature.

o Measure the luminescence, which is proportional to the amount of caspase activity.

e Anincrease in luminescence compared to the vehicle control indicates induction of
apoptosis.[7][8]
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Conclusion

Mcl1-IN-14 is a valuable research tool for studying the biology of Mcl-1 and for the preclinical
evaluation of Mcl-1 inhibition as a cancer therapy. Its high potency and specificity make it a
suitable probe for dissecting Mcl-1-dependent signaling pathways and for identifying cancer
types that are sensitive to Mcl-1 inhibition. The experimental protocols provided in this guide
offer a starting point for researchers to characterize the activity of Mcl1-IN-14 and similar
compounds in their own experimental systems. As with any potent biological inhibitor, careful
experimental design and data interpretation are crucial for obtaining meaningful and
reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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